3-Chloro-6-(4-methoxyphenyl)pyridazine
Overview
Description
Synthesis Analysis
The synthesis of pyridazine analogs, including 3-Chloro-6-(4-methoxyphenyl)pyridazine, often involves multi-step reactions utilizing specific functional groups to achieve the desired compound. For instance, reactions involving chloro and methoxy substituents have been explored for their potential in creating compounds with significant central nervous system activity (Barlin et al., 1994). Another example includes the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of related pyrazole derivatives, highlighting the diversity of synthetic approaches (Moosavi‐Zare et al., 2013).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives, including 3-Chloro-6-(4-methoxyphenyl)pyridazine, has been elucidated using various spectroscopic techniques and X-ray crystallography. These studies provide insights into the compound's conformation, electronic structure, and potential interaction sites for further chemical reactions (Sallam et al., 2021).
Chemical Reactions and Properties
Pyridazine derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include, but are not limited to, interactions with nucleophilic agents, which can lead to the formation of novel compounds with potential biological activities (Kosolapova et al., 2013).
Physical Properties Analysis
The physical properties of 3-Chloro-6-(4-methoxyphenyl)pyridazine, such as melting point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments and for its formulation in potential applications. Detailed structural analysis through X-ray diffraction provides valuable information on its crystal system and space group, aiding in the prediction of its physical behavior (Sallam et al., 2021).
Chemical Properties Analysis
The chemical properties of 3-Chloro-6-(4-methoxyphenyl)pyridazine, including its reactivity towards various chemical agents, stability under different conditions, and potential to form derivatives, are essential for its application in chemical synthesis and pharmaceutical research. Its interactions with binucleophilic agents, leading to diverse derivatives, highlight the compound's chemical versatility and potential for further modification (Kosolapova et al., 2013).
Scientific Research Applications
Specific Application: Microwave-Assisted Amination Reaction
- Scientific Field : Organic Chemistry
- Summary of Application : This compound has been used in a microwave-assisted amination reaction, which is a type of C–N bond formation . This type of reaction has great significance due to its role in the formation of biologically and pharmaceutically active aliphatic, cyclic, aromatic, and heterocyclic compounds .
- Methods of Application/Experimental Procedures : The initial reaction of 3-chloro-6-(4-methoxyphenyl)pyridazine with benzylamine in the presence of K2CO3 in DMF at 195 °C under microwave irradiation .
- Results/Outcomes : This reaction procedure resulted in a 97% yield of the product . Aliphatic amines, arylamines, and cyclic amines reacted well under this condition .
Biologically Active Pyridazines and Pyridazinone Derivatives
- Scientific Field : Bioorganic Chemistry
- Summary of Application : Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They are present in some commercially available drugs and agrochemicals .
- Methods of Application/Experimental Procedures : Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
- Results/Outcomes : Substantial numbers of pyridazines and pyridazinones containing different moieties or substituents have demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
Anticholinestrase Inhibitors
- Scientific Field : Neurochemistry
- Summary of Application : A series of different 4 and 5 substituted 6-aryl-3-benzyl-piperdinyl ethylaminopyridazines were tested for acetyl cholinesterase inhibitor activity .
- Methods of Application/Experimental Procedures : The compounds were synthesized and then tested for their ability to inhibit acetyl cholinesterase .
- Results/Outcomes : Among all these compounds, 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine (I) showed 100 times more selectivity for inhibition towards human acetyl cholinesterase than the reference drug Tacrine .
AChE/BChE Inhibitors
- Scientific Field : Medicinal Chemistry
- Summary of Application : Pyridazinones containing the (4-methoxyphenyl)piperazine moiety have been tested as AChE/BChE inhibitors . These inhibitors are important in the treatment of neurodegenerative diseases like Alzheimer’s .
- Methods of Application/Experimental Procedures : The compounds were synthesized and then tested for their ability to inhibit acetyl cholinesterase and butyrylcholinesterase .
- Results/Outcomes : The results of these tests are not specified in the source .
properties
IUPAC Name |
3-chloro-6-(4-methoxyphenyl)pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-6-7-11(12)14-13-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBSFHQGJIBFLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482733 | |
Record name | 3-chloro-6-(4-methoxyphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(4-methoxyphenyl)pyridazine | |
CAS RN |
58059-31-7 | |
Record name | 3-Chloro-6-(4-methoxyphenyl)pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58059-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-chloro-6-(4-methoxyphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CHLORO-6-(4-METHOXYPHENYL)PYRIDAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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